molecular formula C13H11ClN4 B12050060 N-(1H-benzotriazol-1-ylmethyl)-2-chloroaniline

N-(1H-benzotriazol-1-ylmethyl)-2-chloroaniline

Cat. No.: B12050060
M. Wt: 258.70 g/mol
InChI Key: TYMCWBNPKBRJMY-UHFFFAOYSA-N
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Description

N-(1H-benzotriazol-1-ylmethyl)-2-chloroaniline is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzotriazol-1-ylmethyl)-2-chloroaniline typically involves the reaction of 2-chloroaniline with benzotriazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzotriazol-1-ylmethyl)-2-chloroaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the benzotriazole ring can lead to the formation of partially or fully reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Major Products Formed

    Substitution Reactions: Products include various substituted anilines and benzotriazole derivatives.

    Oxidation Reactions: Products include N-oxides and other oxidized forms.

    Reduction Reactions: Products include reduced benzotriazole derivatives.

Scientific Research Applications

N-(1H-benzotriazol-1-ylmethyl)-2-chloroaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.

Mechanism of Action

The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-2-chloroaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and receptors through π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. The chloroaniline part of the molecule may also contribute to its activity by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Benzotriazol-1-ylmethyl)benzamide
  • N-(1H-Benzotriazol-1-ylmethyl)formamide
  • N-(1H-Benzotriazol-1-ylmethyl)phenylamine

Uniqueness

N-(1H-benzotriazol-1-ylmethyl)-2-chloroaniline is unique due to the presence of both the benzotriazole and chloroaniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The chloro group provides additional reactivity, allowing for further functionalization and derivatization, which is not possible with some of the similar compounds listed above.

Properties

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2-chloroaniline

InChI

InChI=1S/C13H11ClN4/c14-10-5-1-2-6-11(10)15-9-18-13-8-4-3-7-12(13)16-17-18/h1-8,15H,9H2

InChI Key

TYMCWBNPKBRJMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC=CC=C3Cl

Origin of Product

United States

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